p-O-Desmethyl p-O-Benzyl Verapamil Enables Unique Quantification of D-617 as a P-gp Substrate vs. Norverapamil as a P-gp Inhibitor
p-O-Desmethyl p-O-Benzyl Verapamil serves as a synthetic precursor to D-617, which is functionally classified as a P-glycoprotein (P-gp) substrate, whereas norverapamil and verapamil are P-gp inhibitors [1]. At a concentration of 5 μM in P-gp-expressing Caco-2 and L-MDR1 cell monolayers, D-617 exhibited a statistically significant difference between basal-to-apical and apical-to-basal apparent permeability coefficients (Papp), confirming its identity as a P-gp substrate. In contrast, verapamil and norverapamil showed no P-gp-dependent polarized transport under identical assay conditions [1].
| Evidence Dimension | P-glycoprotein functional classification at 5 μM |
|---|---|
| Target Compound Data | D-617: P-gp substrate; no inhibition of digoxin transport up to 100 μM |
| Comparator Or Baseline | Verapamil: P-gp inhibitor, IC50 1.1 μM; Norverapamil: P-gp inhibitor, IC50 0.3 μM; D-703: P-gp inhibitor, IC50 1.6 μM; D-620: P-gp substrate |
| Quantified Difference | Functional dichotomy: D-617 is a substrate, not an inhibitor, while verapamil and norverapamil are inhibitors, not substrates |
| Conditions | P-gp-expressing Caco-2 and L-MDR1 cell monolayers; digoxin used as P-gp substrate for inhibition assays |
Why This Matters
This functional classification difference necessitates precise D-617 quantification in drug-drug interaction and P-gp efflux studies, which requires p-O-Desmethyl p-O-Benzyl Verapamil as the validated synthetic reference standard.
- [1] Pauli-Magnus C, von Richter O, Burk O, Ziegler A, Mettang T, Eichelbaum M, Fromm MF. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-382. View Source
